molecular formula C22H19FN4O B10909854 N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10909854
M. Wt: 374.4 g/mol
InChI Key: SWGVGPSGLROIEY-UHFFFAOYSA-N
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Description

N~2~-(3,4-DIMETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-DIMETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a substituted hydrazine and a β-ketoester can lead to the formation of the pyrazole ring, which is then fused with a pyrimidine ring through a condensation reaction.

  • Substitution Reactions: : The introduction of the 3,4-dimethylphenyl and 4-fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitution.

  • Amidation: : The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate compound with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

  • Reduction: : Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution Reagents: Halogens (Cl~2~, Br2), nucleophiles (NH~3~, OH^-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the nitro groups can produce amines.

Scientific Research Applications

N~2~-(3,4-DIMETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to interact with specific molecular targets.

  • Biological Research: : The compound is used in studies involving cell signaling pathways and enzyme inhibition, providing insights into cellular processes and potential drug targets.

  • Industrial Applications: : It can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular functions. For instance, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIMETHYLPHENYL)-4-FLUOROBENZENESULFONAMIDE
  • N-(2-FLUOROPHENYL)-3,4-DIMETHOXYBENZAMIDE

Uniqueness

Compared to similar compounds, N2-(3,4-DIMETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique pyrazolo[1,5-a]pyrimidine core, which provides distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C22H19FN4O

Molecular Weight

374.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H19FN4O/c1-13-4-9-18(10-14(13)2)24-22(28)20-12-21-25-19(11-15(3)27(21)26-20)16-5-7-17(23)8-6-16/h4-12H,1-3H3,(H,24,28)

InChI Key

SWGVGPSGLROIEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C)C

Origin of Product

United States

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